molecular formula C15H18N4OS B12323048 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea

1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea

Cat. No.: B12323048
M. Wt: 302.4 g/mol
InChI Key: GGXCUZHEJUJACD-UHFFFAOYSA-N
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Description

PRMT3 inhibitor 1 is a compound designed to inhibit the activity of protein arginine methyltransferase 3 (PRMT3). PRMT3 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues in various proteins. This enzyme plays a crucial role in ribosome biosynthesis and has been implicated in several diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PRMT3 inhibitor 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling.

Industrial Production Methods: Industrial production of PRMT3 inhibitor 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PRMT3 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in PRMT3 inhibitor 1 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

PRMT3 inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of PRMT3 in various biochemical pathways.

    Biology: Helps in understanding the biological functions of PRMT3 and its substrates.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and chronic kidney disease.

    Industry: Used in the development of new drugs targeting PRMT3 .

Mechanism of Action

PRMT3 inhibitor 1 exerts its effects by binding to the active site of PRMT3, thereby preventing the enzyme from catalyzing the methylation of arginine residues. This inhibition disrupts the normal function of PRMT3, leading to changes in cellular processes such as ribosome biosynthesis and protein synthesis. The molecular targets and pathways involved include the interaction with the zinc finger domain of PRMT3 and the subsequent inhibition of its methyltransferase activity .

Comparison with Similar Compounds

PRMT3 inhibitor 1 is unique in its high selectivity and potency compared to other PRMT inhibitors. Similar compounds include:

PRMT3 inhibitor 1 stands out due to its specific interaction with the zinc finger domain of PRMT3, making it a valuable tool for studying the biological functions and disease associations of PRMT3 .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea

InChI

InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)21-19-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20)

InChI Key

GGXCUZHEJUJACD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)N=NS3

Origin of Product

United States

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